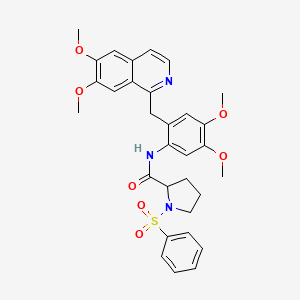
2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-4-Methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-4-Methyl-: is a chemical compound with the molecular formula C15H22O3 and a molecular weight of 250.33 g/mol This compound is characterized by its unique structure, which includes a benzoxecin ring system with multiple substituents, including a methoxy group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-4-Methyl- typically involves the following steps:
Formation of the Benzoxecin Ring: The initial step involves the formation of the benzoxecin ring system. This can be achieved through a series of cyclization reactions, often starting from a suitable precursor such as a substituted phenol or aniline derivative.
Introduction of Substituents: The methoxy and methyl groups are introduced through specific substitution reactions. For example, the methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Hydrogenation: The hexahydro portion of the compound indicates the presence of hydrogenated (saturated) carbon atoms. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient cyclization and hydrogenation processes, as well as advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-4-Methyl- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group (–OH) can be oxidized to form a carbonyl group (–C=O) using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form different derivatives, depending on the specific functional groups targeted. For example, the methoxy group can be demethylated using reagents like boron tribromide (BBr3).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Boron tribromide (BBr3), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of demethylated or reduced derivatives
Substitution: Formation of nitro or halogenated derivatives
科学的研究の応用
2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-4-Methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets.
Medicine: Explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for drug development.
Industry: Utilized in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of 2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-4-Methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
類似化合物との比較
Similar Compounds
- 2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-
- 2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methyl-
- 2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Ethoxy-4-Methyl-
Uniqueness
2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-4-Methyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
特性
分子式 |
C15H22O3 |
|---|---|
分子量 |
250.33 g/mol |
IUPAC名 |
4-methoxy-4-methyl-2,3,5,6,7,8-hexahydro-1-benzoxecin-10-ol |
InChI |
InChI=1S/C15H22O3/c1-15(17-2)8-4-3-5-12-11-13(16)6-7-14(12)18-10-9-15/h6-7,11,16H,3-5,8-10H2,1-2H3 |
InChIキー |
YAEFQWBWTDNRNI-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCC2=C(C=CC(=C2)O)OCC1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,11S,12R,16S)-14-(4-nitrophenyl)-13,15-dioxo-N-phenyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173743.png)
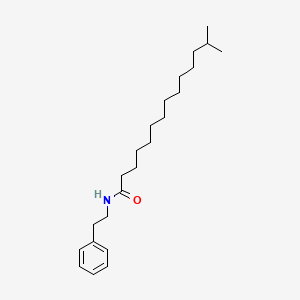
![Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate](/img/structure/B15173768.png)
![(2S)-2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B15173773.png)


![3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15173792.png)
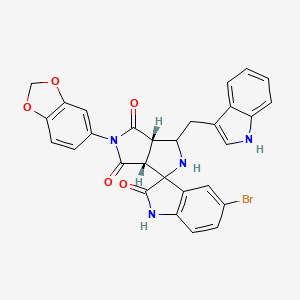
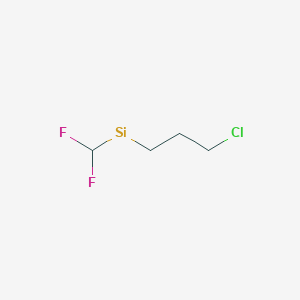

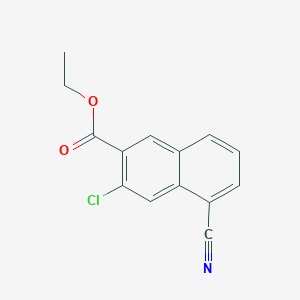

![2-[(Prop-2-en-1-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15173837.png)
